Ethyl propyl (2-cyanoethyl)phosphonate
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Overview
Description
Ethyl propyl (2-cyanoethyl)phosphonate is an organophosphorus compound characterized by the presence of ethyl, propyl, and 2-cyanoethyl groups attached to a phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl propyl (2-cyanoethyl)phosphonate typically involves the reaction of ethyl phosphonate with propyl bromide and 2-cyanoethyl bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonate ester. The reaction proceeds via nucleophilic substitution, where the bromide ions are replaced by the phosphonate ester groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl propyl (2-cyanoethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phosphonate ester groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Aminoethyl phosphonate derivatives.
Substitution: Various substituted phosphonate esters.
Scientific Research Applications
Ethyl propyl (2-cyanoethyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl propyl (2-cyanoethyl)phosphonate involves its interaction with molecular targets through its phosphonate ester groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The cyano group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl methyl (2-cyanoethyl)phosphonate
- Propyl methyl (2-cyanoethyl)phosphonate
- Ethyl propyl (2-hydroxyethyl)phosphonate
Uniqueness
Ethyl propyl (2-cyanoethyl)phosphonate is unique due to the presence of both ethyl and propyl groups, which provide a balance of hydrophobic and hydrophilic properties. The 2-cyanoethyl group adds further functionality, allowing for diverse chemical reactions and interactions with biological molecules. This combination of features makes it a versatile compound for various applications.
Properties
CAS No. |
62614-25-9 |
---|---|
Molecular Formula |
C8H16NO3P |
Molecular Weight |
205.19 g/mol |
IUPAC Name |
3-[ethoxy(propoxy)phosphoryl]propanenitrile |
InChI |
InChI=1S/C8H16NO3P/c1-3-7-12-13(10,11-4-2)8-5-6-9/h3-5,7-8H2,1-2H3 |
InChI Key |
FPYNCJHOQHUKAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(CCC#N)OCC |
Origin of Product |
United States |
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